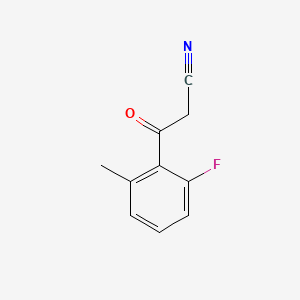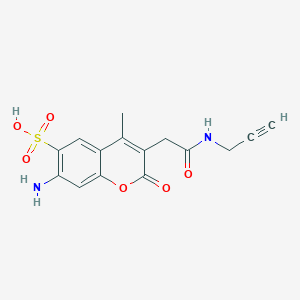
APDye 350 Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 350 Alkyne is a blue-fluorescent, alkyne-activated probe that is commonly used for imaging azide-tagged biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to other dyes such as Alexa Fluor 350, AMCA, and DyLight 350 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of alkynes often involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia . This process forms the triple bond characteristic of alkynes.
Industrial Production Methods
In an industrial setting, the production of APDye 350 Alkyne would involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as chromatography to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
APDye 350 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and forms a stable triazole product.
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in aqueous conditions at room temperature .
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye, which is highly stable and suitable for various imaging applications .
Aplicaciones Científicas De Investigación
APDye 350 Alkyne is widely used in scientific research for imaging and labeling biomolecules. Its applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in fluorescence microscopy to visualize cellular components tagged with azides.
Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other therapeutic agents.
Industry: Applied in the development of fluorescent probes for quality control and research purposes.
Mecanismo De Acción
The mechanism of action of APDye 350 Alkyne involves its reaction with azide-tagged biomolecules via the CuAAC reaction. This reaction forms a stable triazole linker, allowing the fluorescent dye to be covalently attached to the target molecule . The fluorescence emitted by the dye can then be detected using appropriate imaging techniques, providing valuable information about the location and behavior of the tagged biomolecules .
Comparación Con Compuestos Similares
APDye 350 Alkyne is similar to other blue-fluorescent dyes such as Alexa Fluor 350, AMCA, and DyLight 350 . it offers unique advantages such as high photostability and compatibility with a wide range of imaging techniques . The Alexa Fluor series, for example, is known for its high brightness and stability, making it suitable for long-term imaging studies .
List of Similar Compounds
- Alexa Fluor 350
- AMCA (7-Amino-4-methylcoumarin-3-acetic acid)
- DyLight 350
This compound stands out due to its specific excitation and emission maxima (346/445 nm) and its high extinction coefficient (19,000 cm-1M-1), making it a valuable tool in various scientific applications .
Propiedades
Fórmula molecular |
C15H14N2O6S |
|---|---|
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22) |
Clave InChI |
WAFXLOCAPUXHFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


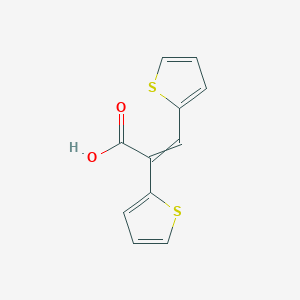

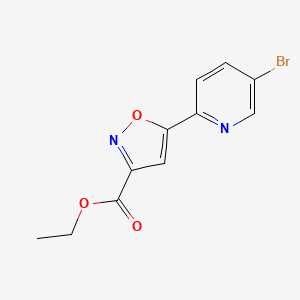

![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
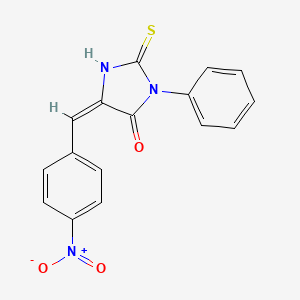
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

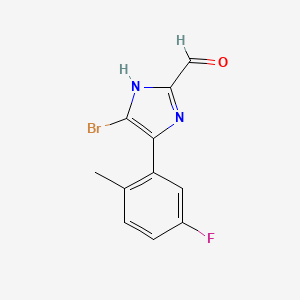
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
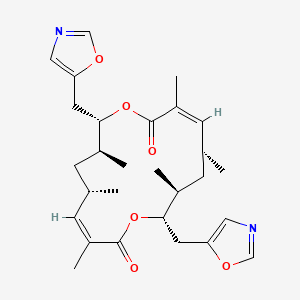

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
